molecular formula C19H21N5O2S B12128726 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B12128726
M. Wt: 383.5 g/mol
InChI Key: GVLSZZHXBFGNSU-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a dimethylphenyl acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .

Scientific Research Applications

Anticancer Applications

Research indicates that triazole derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects against several cancer cell lines:

Cancer Cell Line IC50 Value (µM) Notes
MCF-7 (Breast Cancer)Moderate CytotoxicityEffective against hormone-resistant variants
HCT-116 (Colon Cancer)6.2 µMNotable inhibition observed

Antiviral Activity

Triazole derivatives have shown promise as antiviral agents. The compound is being studied for its potential against viral pathogens such as HIV:

  • Mechanism: Targets specific viral enzymes to prevent replication.
  • Efficacy Against Resistant Strains: Modifications to the triazole core have enhanced efficacy against NNRTI-resistant HIV mutants.

Antimicrobial Effects

The presence of the sulfanyl group in the compound enhances its ability to penetrate microbial membranes and disrupt essential functions, showing effectiveness against various pathogens:

Pathogen Type Activity
BacteriaEffective
FungiModerate

Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for anticancer activity. The compound exhibited significant cytotoxicity against several cancer cell lines resistant to conventional therapies.

Study 2: Antiviral Efficacy

Another investigation focused on the antiviral properties of triazole derivatives against HIV. Results indicated that certain modifications to the triazole core could enhance efficacy against resistant strains.

Study 3: Structure-Activity Relationship (SAR)

A detailed SAR analysis demonstrated that substitutions on the triazole ring significantly influenced biological activity. For instance, introducing methoxy groups improved solubility and bioavailability, leading to enhanced anticancer efficacy.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

  • Chemical Formula : C₁₁H₁₂N₄O₃S
  • Molecular Weight : 280.31 g/mol
  • CAS Number : 565179-65-9
  • IUPAC Name : 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Biological Activity Overview

The biological activity of this compound is primarily attributed to its triazole moiety, which is known for various pharmacological properties including anticancer, antimicrobial, and antiviral effects.

Anticancer Activity

Recent studies have indicated that compounds with a triazole structure exhibit significant anticancer properties. For instance:

  • In vitro studies showed that related triazole compounds demonstrated IC₅₀ values in the low micromolar range against various cancer cell lines. For example, compounds structurally similar to our target compound exhibited IC₅₀ values of 0.81 μM against HEPG2 liver cancer cells .
CompoundCell LineIC₅₀ (μM)
IT10Mtb H37Ra2.32
IT06Mtb H37Ra2.03
TargetHEPG20.81

Antimicrobial Activity

The triazole derivatives have also been investigated for their antimicrobial properties:

  • In a study focusing on mercapto-substituted triazoles, compounds exhibited potent activity against Mycobacterium tuberculosis with selectivity against non-tuberculous mycobacteria .

Antiviral Activity

Triazoles have shown promise in antiviral applications as well:

  • Certain derivatives demonstrated efficacy against viral strains by inhibiting specific protein interactions crucial for viral replication . This suggests that the target compound may also possess similar antiviral capabilities.

The mechanism through which 1,2,4-triazoles exert their biological effects often involves:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for cancer cell proliferation and survival.
  • Disruption of Protein Interactions : Compounds can interfere with protein-protein interactions necessary for viral entry and replication.
  • Induction of Apoptosis : Some studies suggest that triazole derivatives can trigger programmed cell death in cancer cells.

Case Studies and Research Findings

  • Study on Triazole Derivatives : A comprehensive study evaluated various triazole derivatives for their anticancer activity against different cell lines. The results highlighted that modifications in the phenyl groups significantly influenced activity levels .
  • Antimicrobial Evaluation : Another research focused on the antimicrobial potential of sulfur-containing triazoles showed promising results against resistant strains of bacteria and fungi .
  • Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in disease pathways. These studies provide insights into the structure-activity relationship (SAR) and guide further modifications for enhanced efficacy .

Properties

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C19H21N5O2S/c1-12-8-13(2)10-14(9-12)21-17(25)11-27-19-23-22-18(24(19)20)15-6-4-5-7-16(15)26-3/h4-10H,11,20H2,1-3H3,(H,21,25)

InChI Key

GVLSZZHXBFGNSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3OC)C

Origin of Product

United States

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